molecular formula C22H20N4O3 B10989938 2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]acetamide

2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]acetamide

Cat. No.: B10989938
M. Wt: 388.4 g/mol
InChI Key: AEKSINDPJVKEDJ-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole core, which is known for its biological activity, and a pyridine ring, which is often found in pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyridine ring is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of nitro groups can yield amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity, while the pyridine ring can interact with receptor sites, modulating their function . These interactions can lead to various biological effects, depending on the specific targets involved .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C20H20N4O3\text{C}_{20}\text{H}_{20}\text{N}_4\text{O}_3

This structure features a benzimidazole core, which is known for its diverse biological activities.

Research indicates that this compound may act through several mechanisms, including:

  • Inhibition of DNA Topoisomerases : Similar compounds have shown to inhibit bacterial DNA topoisomerase I, which is crucial for DNA replication and transcription in bacteria like Escherichia coli .
  • Selective Toxicity : It has been noted that derivatives of benzimidazole exhibit selective toxicity towards bacterial cells while sparing mammalian cells, making them promising candidates for antibiotic development .

Antimicrobial Activity

A study highlighted the compound's ability to inhibit the growth of E. coli at low concentrations while maintaining non-cytotoxicity towards human cells. The minimal inhibitory concentration (MIC) was significantly lower than that required to affect human cell viability, indicating a favorable therapeutic index .

Anticancer Activity

The benzimidazole derivatives have also been evaluated for their anticancer properties. For example:

  • Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating substantial potency .
  • Mechanistic Insights : These compounds may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Case Studies

StudyModelFindings
Bacterial InhibitionE. coliInhibition at low concentrations; non-toxic to human cells .
Anticancer EfficacyMCF7 Cell LineIC50 = 12.50 µM, demonstrating significant cytotoxicity .
Selective TargetingHuman TopoisomerasesPreferential inhibition of bacterial topoisomerase I over human counterparts .

Research Findings

Recent advancements have focused on optimizing the structure of benzimidazole derivatives to enhance their biological activity. Modifications in the side chains and functional groups have been shown to improve potency against specific targets.

  • Structure-Activity Relationship (SAR) : Variations in the 3,4-dimethoxyphenyl group have been correlated with increased antimicrobial activity.
  • Combination Therapies : Investigations are underway to assess the efficacy of this compound in combination with other antibiotics to combat resistance mechanisms in pathogens .

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-pyridin-4-yl-3H-benzimidazol-5-yl)acetamide

InChI

InChI=1S/C22H20N4O3/c1-28-19-6-3-14(11-20(19)29-2)12-21(27)24-16-4-5-17-18(13-16)26-22(25-17)15-7-9-23-10-8-15/h3-11,13H,12H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

AEKSINDPJVKEDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=NC=C4)OC

Origin of Product

United States

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